

Application Notes and Protocols for Chromane Synthesis via Sharpless Asymmetric Dihydroxylation

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Compound of Interest

Compound Name: 6-Acetyl-2,2-Dimethylchroman-4-One

Cat. No.: B155515

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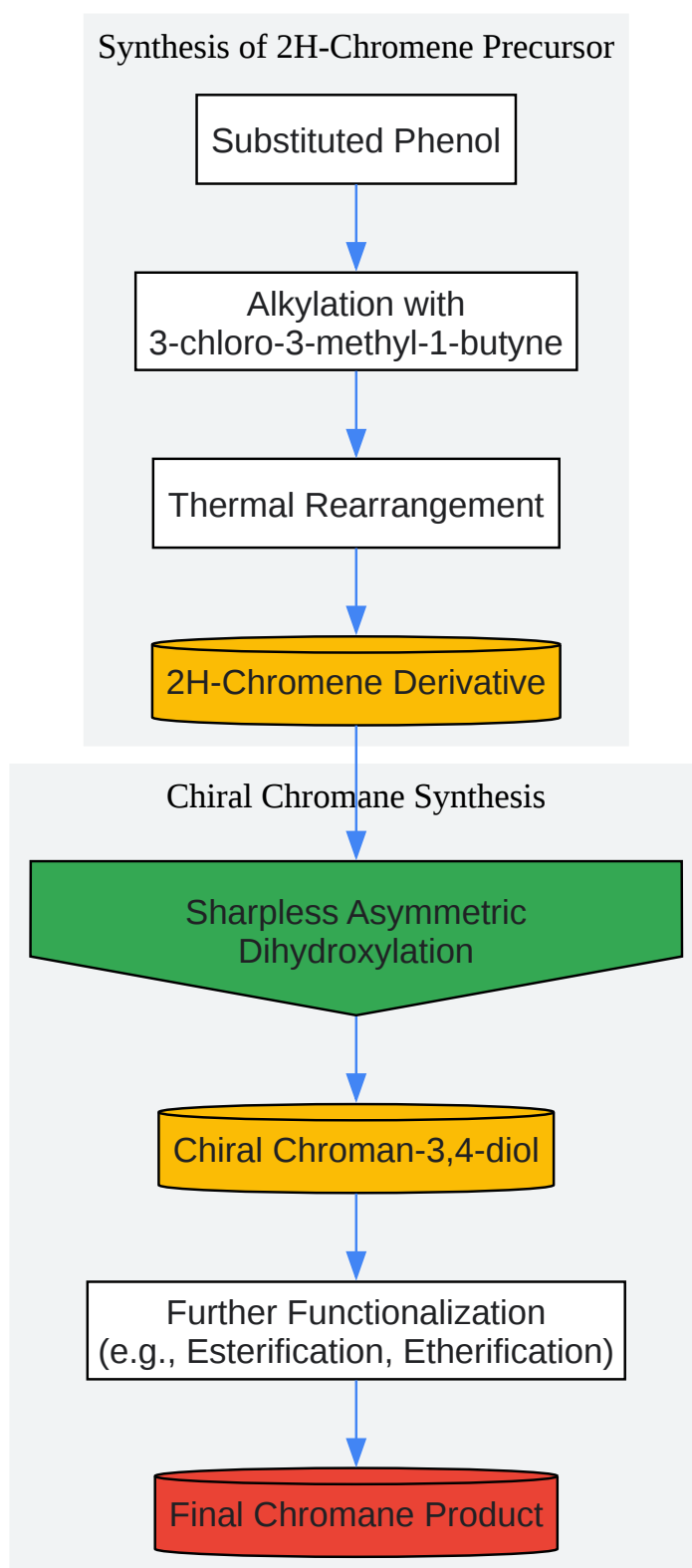
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of chiral chromane derivatives using the Sharpless asymmetric dihydroxylation as the key chirality-inducing step. Chromanes are a privileged scaffold in medicinal chemistry, and the ability to synthesize them in an enantiomerically pure form is of significant interest for drug discovery and development.

The Sharpless asymmetric dihydroxylation allows for the conversion of a prochiral 2H-chromene (benzopyran) substrate into a chiral cis-diol with high enantioselectivity. This diol can then be further functionalized to generate a variety of chromane derivatives. This method offers a reliable and predictable way to control the stereochemistry of the final chromane product.

Workflow for Chromane Synthesis

The overall synthetic strategy involves two main stages: the Sharpless asymmetric dihydroxylation of a 2H-chromene precursor, followed by subsequent chemical transformations of the resulting diol to afford the desired chromane derivatives.

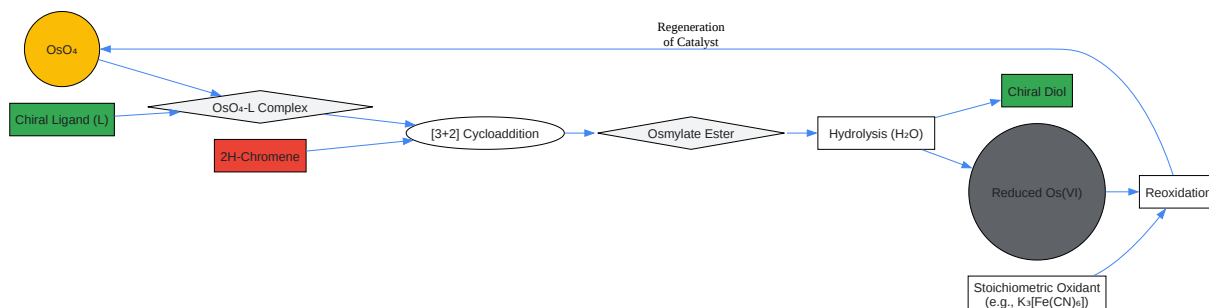


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Caption: Overall workflow for the synthesis of chromane derivatives.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The enantioselectivity of the Sharpless asymmetric dihydroxylation is achieved through a catalytic cycle involving an osmium catalyst and a chiral ligand. The choice of ligand (either (DHQ)₂PHAL or (DHQD)₂PHAL, typically in the form of AD-mix- α or AD-mix- β) determines the facial selectivity of the dihydroxylation.^[1]



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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Data Presentation

The following table summarizes representative quantitative data for the Sharpless asymmetric dihydroxylation in the synthesis of a chromane precursor and other relevant olefins.

Substrate	Ligand (AD-mix)	Product	Yield (%)	Enantiomeric Excess (ee%)	Reference
1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one	(DHQ) ₂ PHAL	1-((3R,4R)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one	70.8 (for two steps)	Not Reported	[2]
1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one	(DHQD) ₂ PHAL	1-((3S,4S)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one	Not Reported	Not Reported	[3]
α,β-unsaturated ester	AD-mix-β	Diol	89.9	98	[4]
Vinyl-substituted compound	(DHQD) ₂ PHAL	Optically active vicinal diol	88	>95	[5]
α,β-unsaturated ketone	Not Specified	Diol	65	Not Reported	[5]

Experimental Protocols

Synthesis of 1-((3R,4R)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one (AD-mix-α conditions)[\[2\]](#)

This protocol details the synthesis of the (3R,4R)-diol, a precursor to one of the chromane stereoisomers.

Materials:

- 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one
- AD-mix- α (containing (DHQ)₂PHAL)
- Potassium ferricyanide (K₃Fe(CN)₆)
- Potassium carbonate (K₂CO₃)
- Potassium osmate dihydrate (K₂OsO₂(OH)₄)
- Methanesulfonamide (CH₃SO₂NH₂)
- tert-Butanol (t-BuOH)
- Water (H₂O)
- Sodium sulfite (Na₂SO₃)
- Chloroform (CHCl₃)
- Silica gel for column chromatography

Procedure:

- A mixture of K₃Fe(CN)₆ (2.23 g, 6.77 mmol), K₂CO₃ (936 mg, 6.77 mmol), (DHQ)₂PHAL (36 mg, 0.045 mmol), and K₂OsO₂(OH)₄ (17 mg, 0.045 mmol) is dissolved in a mixture of t-BuOH (15 mL) and H₂O (15 mL).
- The resulting solution is cooled to 0 °C in an ice bath.
- Methanesulfonamide (215 mg, 2.26 mmol) is added to the cooled solution, and the mixture is stirred.

- A solution of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (456 mg, 2.26 mmol) in a mixture of t-BuOH (8 mL) and H₂O (8 mL) is added to the reaction mixture after 15 minutes of stirring.
- The reaction mixture is vigorously stirred at 0 °C for 4.5 days.
- The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.
- The mixture is extracted with CHCl₃.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield the desired diol.

Synthesis of 1-((3S,4S)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one (AD-mix-β conditions)[3]

This protocol details the synthesis of the (3S,4S)-diol, the enantiomer of the previously described diol.

Materials:

- 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one
- AD-mix-β (containing (DHQD)₂PHAL)
- Potassium ferricyanide (K₃Fe(CN)₆)
- Potassium carbonate (K₂CO₃)
- Potassium osmate dihydrate (K₂OsO₂(OH)₄)
- Methanesulfonamide (CH₃SO₂NH₂)
- tert-Butanol (t-BuOH)
- Water (H₂O)

- Sodium sulfite (Na_2SO_3)
- Chloroform (CHCl_3)
- Silica gel for column chromatography

Procedure:

- A mixture of $\text{K}_3\text{Fe}(\text{CN})_6$ (3.292 g, 10 mmol), K_2CO_3 (1.382 g, 10 mmol), $(\text{DHQD})_2\text{PHAL}$ (53 mg, 0.067 mmol), and $\text{K}_2\text{OsO}_2(\text{OH})_4$ (25 mg, 0.067 mmol) is dissolved in a mixture of *t*-BuOH (20 mL) and H_2O (20 mL).
- The solution is cooled to 0 °C in an ice bath.
- Methanesulfonamide (317 mg, 3.333 mmol) is added to the cooled solution, and the mixture is stirred.
- A solution of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (674 mg, 3.333 mmol) in a mixture of *t*-BuOH (13 mL) and H_2O (13 mL) is added to the reaction mixture after 15 minutes of stirring.
- The reaction mixture is vigorously stirred at 0 °C for 4.5 days.
- The reaction is quenched by the addition of an aqueous solution of Na_2SO_3 .
- The mixture is extracted with CHCl_3 .
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford the desired diol.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Osmium tetroxide and its derivatives are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

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